molecular formula C23H15N5O7 B3823996 2-Methylquinolin-6-amine;2,4,7-trinitrofluoren-9-one

2-Methylquinolin-6-amine;2,4,7-trinitrofluoren-9-one

Cat. No.: B3823996
M. Wt: 473.4 g/mol
InChI Key: QBRLVZDCVFSBJW-UHFFFAOYSA-N
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Description

2-Methylquinolin-6-amine and 2,4,7-trinitrofluoren-9-one are organic compounds with significant applications in various fields 2-Methylquinolin-6-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound, while 2,4,7-trinitrofluoren-9-one is a nitro-substituted fluorenone

Preparation Methods

Synthetic Routes and Reaction Conditions

  • 2-Methylquinolin-6-amine

      Synthesis: The synthesis of 2-Methylquinolin-6-amine typically involves the reaction of 2-methylquinoline with an amine source under specific conditions.

      Reaction Conditions: The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the product.

  • 2,4,7-Trinitrofluoren-9-one

      Synthesis: The synthesis of 2,4,7-trinitrofluoren-9-one involves the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid.

      Reaction Conditions: The reaction mixture is cooled to maintain a temperature below 10°C, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

    2-Methylquinolin-6-amine: Industrial production involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

    2,4,7-Trinitrofluoren-9-one: Industrial production involves controlled nitration processes with stringent safety measures due to the explosive nature of nitro compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Both compounds can undergo oxidation reactions. For example, 2-Methylquinolin-6-amine can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: 2,4,7-Trinitrofluoren-9-one can be reduced to form amino derivatives, which are useful intermediates in organic synthesis.

    Substitution: Both compounds can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

    2-Methylquinolin-6-amine: Oxidation can produce quinoline N-oxides, while substitution can yield various quinoline derivatives.

    2,4,7-Trinitrofluoren-9-one: Reduction can produce amino-fluorenones, and substitution can yield nitro-substituted fluorenones.

Scientific Research Applications

Chemistry

    Catalysis: Both compounds are used as catalysts in various organic reactions due to their unique electronic properties.

    Synthesis: They serve as intermediates in the synthesis of complex organic molecules.

Biology

Medicine

    Drug Development: These compounds are investigated for their potential use in developing new pharmaceuticals with improved efficacy and safety profiles.

Industry

Mechanism of Action

    2-Methylquinolin-6-amine: This compound exerts its effects by interacting with specific enzymes and receptors in biological systems. It can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects.

    2,4,7-Trinitrofluoren-9-one: This compound acts as an electron acceptor in various chemical reactions, making it useful in redox reactions and as a catalyst in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Similar compounds include quinoline, 2-methylquinoline, and 6-aminoquinoline.

    Fluorenone Derivatives: Similar compounds include fluorenone, 2,4-dinitrofluorenone, and 2,7-dinitrofluorenone.

Uniqueness

    2-Methylquinolin-6-amine: Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

    2,4,7-Trinitrofluoren-9-one: The presence of three nitro groups enhances its reactivity and makes it a versatile compound in both industrial and research applications.

Properties

IUPAC Name

2-methylquinolin-6-amine;2,4,7-trinitrofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5N3O7.C10H10N2/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23;1-7-2-3-8-6-9(11)4-5-10(8)12-7/h1-5H;2-6H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRLVZDCVFSBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)N.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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